CCT244747, also known as CCT244747, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. It belongs to the class of small molecule inhibitors and was discovered through a structure-based design approach []. CCT244747 has shown promising results in preclinical studies as a potential anti-tumor agent, both as a single agent and in combination with genotoxic chemotherapies [, , ].
The synthesis of CCT244747 was achieved through the hybridization and optimization of two lead scaffolds derived from fragment-based drug design []. The process involved iterative cycles of design, synthesis, assay, and crystallography, progressing through different chemical structures, including pyrazolopyridines, tricyclic pyrimido[2,3-b]azaindoles, N-(pyrazin-2-yl)pyrimidin-4-amines, and finally, isoquinolines []. This optimization process aimed to enhance potency, selectivity, and oral bioavailability [, ].
CCT244747 functions as an ATP-competitive inhibitor of CHK1 []. CHK1 plays a crucial role in the DNA damage response pathway, particularly at the S and G2/M cell cycle checkpoints [, , ]. By inhibiting CHK1, CCT244747 abrogates cell cycle arrest induced by DNA damage, forcing cells with damaged DNA to enter mitosis []. This leads to enhanced tumor cell death, especially in p53-deficient cancer cells that are more reliant on these checkpoints [, , ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7